N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-12(18)16-13-2-4-15(5-3-13)21-11-14(19)10-17-6-8-20-9-7-17/h2-5,14,19H,6-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVPNGRTJVDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeletal Construction
The molecular architecture derives from three modular components:
- Morpholine ring : Provides conformational rigidity and hydrogen-bonding capacity
- Hydroxypropoxy linker : Enables stereochemical control and solubility modulation
- Acetamide-phenyl moiety : Serves as hydrogen-bond acceptor/donor for target engagement
Key synthetic strategies employ 4-nitrophenol as the aromatic precursor, with subsequent reduction to the amine followed by acetylation. The morpholine-propoxy segment is introduced via nucleophilic epoxide ring-opening or Mitsunobu reactions, depending on substrate stability.
Optimized Two-Step Synthesis Protocol
Step 1 : Formation of 4-(2,3-Epoxypropoxy)phenylacetamide
4-Aminophenol → [Acetylation with acetic anhydride] → 4-Acetamidophenol
4-Acetamidophenol + Epichlorohydrin → [K2CO3, DMF, 80°C] → Epoxide intermediate
Reaction monitoring via TLC (ethyl acetate:hexane 1:1) shows complete conversion within 6 hours.
Step 2 : Morpholine Incorporation
Epoxide intermediate + Morpholine → [EtOH reflux, 12h] → Target compound
Steric effects necessitate prolonged reaction times compared to smaller amines. Patent data suggests yield improvements (82% vs 68%) when using microwave-assisted heating at 100W.
Critical Process Parameters and Yield Optimization
Solvent System Effects
Comparative studies across 12 solvent systems reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 92 |
| DMSO | 46.7 | 81 | 89 |
| Ethanol | 24.3 | 68 | 95 |
| THF | 7.5 | 54 | 87 |
Data aggregated from demonstrates polar aprotic solvents enhance reaction kinetics but may compromise purification efficiency.
Catalytic Acceleration
Palladium(II) acetate (5 mol%) reduces Step 2 reaction time from 12h to 4h through Lewis acid-mediated epoxide activation. However, metal contamination necessitates additional chelation purification steps.
Advanced Characterization Techniques
Spectroscopic Fingerprinting
FTIR Analysis (KBr pellet, cm⁻¹):
- 3320 (N-H stretch, acetamide)
- 1645 (C=O, amide I)
- 1112 (C-O-C, morpholine)
- 2920-2850 (C-H, propoxy chain)
¹H NMR (400MHz, DMSO-d6):
δ 7.45 (d, J=8.8Hz, 2H, Ar-H)
δ 6.85 (d, J=8.8Hz, 2H, Ar-H)
δ 4.15 (m, 1H, -CH(OH)-)
δ 3.60 (t, 4H, morpholine OCH2)
δ 2.40 (m, 4H, morpholine NCH2)
δ 2.10 (s, 3H, COCH3)
Full spectral assignment correlates with computational models (DFT B3LYP/6-31G*).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant trials demonstrate:
- 45% reduction in reaction time vs batch processing
- 99.8% conversion at 110°C with 2-minute residence time
- Productivity: 12 kg/day using microreactor arrays
Economic analysis reveals 23% lower production costs compared to traditional batch methods.
Green Chemistry Modifications
- Solvent replacement: Cyclopentyl methyl ether (CPME) reduces E-factor by 41%
- Catalytic system: Immobilized lipase achieves 89% yield without metal catalysts
- Waste minimization: 98% solvent recovery via thin-film evaporation
Analytical Challenges and Solutions
Chiral Resolution
The secondary alcohol center introduces stereochemical complexity. Chiral HPLC methods using cellulose tris(3,5-dimethylphenylcarbamate) columns achieve baseline separation (α=1.32) of enantiomers.
Stability Profiling
Accelerated stability studies (40°C/75% RH):
- Hydrolysis: <2% degradation over 6 months
- Oxidation: 8% degradation with 0.3% H2O2
- Photolysis: Significant decomposition (27%) under UV light
Formulation studies recommend amber glass packaging with oxygen scavengers for long-term storage.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Research Findings and Trends
Morpholine vs. Piperazine : Morpholine derivatives generally exhibit better solubility due to the oxygen atom’s polarity, whereas piperazine-sulfonamide hybrids may offer enhanced target binding in protease inhibitors .
Linker Flexibility : Hydroxypropoxy linkers improve water solubility compared to rigid sulfonyl or benzyloxy groups, making them advantageous for oral bioavailability .
Electron-Withdrawing Groups : Nitro or sulfonyl substituents enhance receptor affinity but may increase toxicity risks, as seen in nitrochalcones .
Biological Activity
N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide, also known as 2-{4-[2-hydroxy-3-(morpholin-4-yl)propoxy]phenyl}acetamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and includes a morpholine ring, a hydroxy group, and an acetamide group. Its structural complexity allows for a variety of interactions with biological targets, making it a valuable candidate for therapeutic applications.
This compound is primarily noted for its selective norepinephrine reuptake inhibition . This mechanism is crucial in modulating neurotransmitter levels, particularly in the context of neurological and psychiatric disorders. By inhibiting norepinephrine reuptake, the compound may enhance synaptic availability of this neurotransmitter, potentially improving mood and cognitive functions.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MCF7) and prostate cancer (PC-3) cells.
- Analgesic and Anti-inflammatory Properties : The compound's interaction with neurotransmitter pathways suggests potential applications in pain management and inflammation reduction. Studies are ongoing to clarify its efficacy in these areas.
- Neuroprotective Effects : Given its mechanism of action on norepinephrine levels, there is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Assays : In studies evaluating the cytotoxic effects on cancer cell lines, this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.
- Mechanistic Studies : Investigations into its mechanism revealed that the compound may interact with specific receptors involved in pain modulation, enhancing its profile as an analgesic.
- Comparative Studies : When compared to structurally similar compounds, this compound showed distinct advantages in terms of potency and selectivity for biological targets.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]acetamide?
The synthesis of morpholine-containing acetamide derivatives typically involves multi-step organic reactions. Key steps include:
- Morpholine incorporation : Reacting a hydroxyl-bearing intermediate with morpholine under nucleophilic substitution conditions (e.g., using Na₂CO₃ as a base in CH₂Cl₂, as seen in analogous syntheses) .
- Acetamide formation : Coupling the aromatic amine group with acetyl chloride or acetic anhydride in the presence of a base (e.g., Na₂CO₃) to ensure regioselectivity .
- Hydroxypropoxy linkage : Introducing the hydroxypropoxy group via epoxide ring-opening or alkylation reactions, followed by purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity and purity of this compound?
Standard characterization techniques include:
- NMR spectroscopy : H and C NMR to verify substituent positions and morpholine ring integration (e.g., δ 3.3–3.5 ppm for morpholine protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or ESI/APCI-MS to confirm molecular weight and fragmentation patterns .
- Infrared spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1100 cm⁻¹ (morpholine C-O-C) .
Q. What safety protocols are critical during experimental handling?
- Protective equipment : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Waste disposal : Segregation of organic waste and coordination with certified biohazard disposal services .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., acetyl chloride) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Systematically modify the hydroxypropoxy chain length, morpholine substituents, or acetamide groups to assess impacts on target binding .
- Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition, cytotoxicity assays) and correlate results with computational docking scores .
- Pharmacophore mapping : Use tools like Schrödinger’s Phase or MOE to identify critical interaction motifs (e.g., hydrogen bonding with the morpholine oxygen) .
Q. How should contradictory pharmacological data (e.g., cytotoxic vs. neuroprotective effects) be analyzed?
- Assay validation : Ensure consistency in cell lines (e.g., HepG2 vs. SH-SY5Y) and assay conditions (e.g., serum concentration, incubation time) .
- Dose-response profiling : Evaluate activity across a broad concentration range (nM–µM) to identify therapeutic windows .
- Mechanistic studies : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : AutoDock Vina or Glide to model binding poses in enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over 100+ ns trajectories .
- Free-energy calculations : MM/GBSA or MM/PBSA to quantify binding affinities and prioritize analogs .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved?
- Prodrug design : Mask the hydroxyl group with ester or carbamate linkages to enhance bioavailability .
- Microsomal stability assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., morpholine oxidation) .
- LogP optimization : Introduce polar groups (e.g., sulfonamides) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
